Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide
Description
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide (C₈H₆BF₆KO; MW: 282.03) is a potassium trifluoroborate salt featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position . This compound is structurally distinguished by the simultaneous presence of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents, which confer unique electronic and steric properties. Such borates are critical in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity .
Properties
IUPAC Name |
potassium;trifluoro-[4-methoxy-2-(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-5-2-3-7(9(13,14)15)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJTYDXIFMQRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)OC)C(F)(F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF6KO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Boronation
Grignard reagents react with trimethyl borate (B(OMe)₃) to form boronate intermediates, which are subsequently converted to trifluoroborate salts. For the target compound, 4-methoxy-2-(trifluoromethyl)phenylmagnesium bromide is generated from the corresponding aryl bromide using magnesium in tetrahydrofuran (THF). This reagent reacts with B(OMe)₃ at −78°C, followed by aqueous potassium hydrogen difluoride (KHF₂) treatment to yield the final product.
Key Conditions :
Lithium-Halogen Exchange and Boronation
Aryl bromides or iodides undergo lithium-halogen exchange with organolithium reagents (e.g., n-BuLi), forming aryl lithium species. These intermediates react with B(OMe)₃, followed by KHF₂ treatment. For the target compound, 4-methoxy-2-(trifluoromethyl)bromobenzene is treated with n-BuLi in THF at −78°C, then borated and quenched.
Optimization Notes :
Iridium-Catalyzed C–H Borylation
Iridium catalysts enable direct borylation of arenes via C–H activation. Using [Ir(COD)(OMe)]₂ and 4,4′-di-tert-butylbipyridine (dtbpy), 4-methoxy-2-(trifluoromethyl)benzene undergoes borylation with bis(pinacolato)diboron (B₂Pin₂). The resulting arylboronate ester is converted to the trifluoroborate salt via KHF₂.
Advantages :
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Avoids pre-functionalized aryl halides.
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Suitable for electron-deficient arenes (e.g., trifluoromethyl-substituted substrates).
Limitations :
Experimental Protocols and Data
Grignard Route (Representative Procedure)
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Synthesis of 4-Methoxy-2-(Trifluoromethyl)Phenylmagnesium Bromide :
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Combine 4-methoxy-2-(trifluoromethyl)bromobenzene (10 mmol) and magnesium turnings (12 mmol) in anhydrous THF under N₂.
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Initiate reaction with iodine, heat to reflux until Mg dissolves.
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Boronation :
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Add B(OMe)₃ (12 mmol) at −78°C, stir for 2 h.
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Quench with aqueous KHF₂ (1.5 equiv), warm to room temperature.
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Isolation :
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Filter precipitate, wash with cold THF, dry under vacuum.
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Characterization Data
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¹H NMR (D₂O, 400 MHz): δ 7.62 (d, J = 8.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.4, 2.4 Hz, 1H), 3.82 (s, 3H).
Comparative Analysis of Methods
| Method | Yield | Complexity | Cost | Scalability |
|---|---|---|---|---|
| Grignard | 70–80% | Moderate | Low | High |
| Lithium-Halogen Exchange | 65–75% | High | Moderate | Moderate |
| Iridium-Catalyzed | 60–70% | Low | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).
Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Industry: Applied in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the organoboron compound. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:
Oxidative Addition: The palladium catalyst forms a complex with the halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
- Electronic Effects : The target compound’s -CF₃ group enhances electrophilicity, facilitating transmetalation in cross-couplings, while -OCH₃ modulates solubility .
- Safety Profile : Like most potassium trifluoroborates, it exhibits skin/eye irritation hazards (H315, H319) , comparable to analogues in and .
- Synthetic Utility : The compound’s dual substituents make it versatile for synthesizing fluorinated aromatics in pharmaceuticals and agrochemicals .
Biological Activity
Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound known for its unique structural and electronic properties, which make it valuable in various chemical and biological applications. This compound belongs to the class of organotrifluoroborates, characterized by the presence of trifluoromethyl groups that enhance its reactivity and stability.
Chemical Structure
The molecular formula of this compound is . Its structure includes a boron atom bonded to a trifluoromethyl group and a methoxy-substituted phenyl ring, which contributes to its biological activity.
The biological activity of this compound primarily stems from its ability to participate in cross-coupling reactions, particularly in the synthesis of biologically active compounds. The mechanism involves the formation of a palladium complex, which facilitates the coupling with aryl or vinyl halides. This process is crucial in creating complex organic molecules that exhibit various biological activities, including antimicrobial and anticancer properties.
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry. For example, it has been utilized in the synthesis of novel pharmaceuticals that target specific biological pathways.
Case Study: Anticancer Activity
One significant study investigated the use of this compound in synthesizing compounds with anticancer properties. The synthesized derivatives were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Compound C | A549 | 12 | Inhibition of migration |
Applications in Drug Development
The ability to modify biomolecules using this compound has opened new avenues in drug development. It allows for the creation of targeted therapies that can enhance drug efficacy while minimizing side effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar organoboron compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Potassium trifluoro[4-fluorophenyl]boranuide | Fluorine substitution | Moderate antibacterial |
| Potassium trifluoro[4-methoxyphenyl]boranuide | Methoxy group only | Low anticancer activity |
| Potassium trifluoro[4-chlorophenyl]boranuide | Chlorine substitution | High antifungal activity |
This comparison illustrates that the presence of both methoxy and trifluoromethyl groups significantly enhances the biological activity of this compound compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for preparing potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide, and how can purity be optimized?
Methodological Answer:
- Synthesis via Boronic Acid Precursors : Start with [4-methoxy-2-(trifluoromethyl)phenyl]boronic acid. React this with KHF₂ in anhydrous THF under argon to form the trifluoroborate salt. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and ensure stoichiometric excess of KHF₂ to avoid residual boronic acid. Recrystallize from ethanol/water mixtures to enhance purity .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use NMR to confirm trifluoroborate formation (δ ≈ -140 to -150 ppm). NMR should show a peak near δ 3 ppm, typical for trifluoroborates .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M]⁻ at m/z 296.98 for C₉H₆BF₆KO) .
- Elemental Analysis : Confirm boron and fluorine content via ICP-OMS and combustion analysis .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use inert atmosphere (glovebox) to prevent hydrolysis. Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
- Storage : Keep in amber glass vials under argon at -20°C. Desiccate with silica gel to avoid moisture-induced degradation .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The -CF₃ group enhances electrophilicity of the boron center, accelerating transmetalation in Suzuki-Miyaura couplings. Compare kinetics with non-fluorinated analogs using UV-Vis monitoring .
- Substrate Scope : Test aryl chlorides/bromides in couplings with Pd(OAc)₂/SPhos. The methoxy group may sterically hinder ortho-substituted partners—optimize ligand choice (e.g., XPhos) .
Q. What are the stability challenges under aqueous vs. anhydrous conditions?
Methodological Answer:
- Hydrolysis Sensitivity : Conduct stability assays in D₂O/CD₃CN (1:1). Monitor NMR for BF₃ release (δ shift to -152 ppm indicates decomposition). Half-life at pH 7 is <24 hours; use freshly distilled solvents for reactions .
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C. Avoid reflux in polar aprotic solvents (e.g., DMF) .
Q. Can this compound act as a Lewis acid catalyst in asymmetric synthesis?
Methodological Answer:
- Catalytic Screening : Test in Diels-Alder reactions (e.g., anthracene/maleic anhydride). Compare enantioselectivity with BINOL-derived catalysts.
- Limitations : The bulky aryl group may reduce Lewis acidity. Enhance activity by pairing with chiral co-catalysts (e.g., Jacobsen’s thioureas) .
Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
